molecular formula C9H10N4OS B2707025 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1209647-58-4

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2707025
CAS No.: 1209647-58-4
M. Wt: 222.27
InChI Key: URRZFISTFWQMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including structures similar to N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide, have been explored for their potential as inhibitors of photosynthetic electron transport. This research provides insight into the development of new herbicides. A study by Vicentini et al. (2005) synthesized various pyrazole derivatives and evaluated their inhibitory properties on the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds demonstrated inhibition comparable to commercial herbicides, indicating their potential as photosynthetic electron transport inhibitors (Vicentini et al., 2005).

Antimicrobial Activity

The antimicrobial properties of pyrazole carboxamide derivatives have been studied extensively. For instance, Hu et al. (2011) reported the microwave-assisted synthesis of tetrazolyl pyrazole amides displaying promising bactericidal, pesticidal, herbicidal, and antimicrobial activities. These findings suggest the broad utility of pyrazole carboxamide derivatives in developing new antimicrobial agents (Hu et al., 2011).

Antifungal and Anti-inflammatory Activities

Research into pyrazole derivatives has also uncovered their potential in antifungal and anti-inflammatory applications. A study by Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, some of which exhibited significant antifungal activity against phytopathogenic fungi. This highlights the potential of pyrazole derivatives in agricultural applications as antifungal agents (Du et al., 2015). Additionally, Maddila et al. (2016) synthesized 1,3,4-thiadiazole derivatives containing pyrazole and pyrrole nucleus, showing significant anti-inflammatory activity, suggesting potential therapeutic applications (Maddila et al., 2016).

Cytotoxicity and Anticancer Evaluation

The cytotoxic and anticancer activities of pyrazole derivatives have also been explored. For example, Senthilkumar et al. (2021) synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities, revealing its potential as a multifunctional agent for medical applications (Senthilkumar et al., 2021).

Safety and Hazards

Chemicals containing a thiazole ring should be handled with care. They may pose hazards such as skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on the development of this compound as a therapeutic agent for various diseases.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-6-5-15-8(12-6)4-10-9(14)7-2-3-11-13-7/h2-3,5H,4H2,1H3,(H,10,14)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRZFISTFWQMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(=O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.